Nectandrin B

Übersicht

Beschreibung

It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-aging properties . Nectandrin B has gained significant attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nectandrin B can be synthesized through several synthetic routes. One common method involves the use of starting materials such as 2-methoxyphenol and 3,4-dimethyltetrahydrofuran . The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the lignan structure. The synthesis process may involve multiple steps, including protection and deprotection of functional groups, as well as purification techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans. The extraction process typically includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate the pure compound . The industrial production methods aim to achieve high yields and purity of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Nectandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under mild conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

Anti-Aging Effects

Recent studies have highlighted the significant anti-aging properties of Nectandrin B, particularly through its effects on the model organism Drosophila melanogaster (fruit fly). Research indicates that this compound can extend the lifespan of these flies by up to 42.6% compared to control groups. This remarkable increase is attributed to the compound's ability to reduce intracellular reactive oxygen species (ROS) levels, which are implicated in the aging process.

Case Study: Lifespan Extension in Drosophila melanogaster

- Study Design : Flies were supplemented with varying concentrations of this compound.

- Results :

- Median Lifespan Increase :

- Oregon-RC males: +13 days

- Oregon-RC females: +11 days

- DGRP-100 males: +7 days

- DGRP-100 females: +7 days

- Improvements in Age-Related Symptoms : Enhanced locomotive abilities, reduced body weight gain, and decreased neurodegeneration were observed in aging flies supplemented with this compound.

- Median Lifespan Increase :

| Group | Lifespan Increase (Days) | Locomotive Improvement | Neurodegeneration Reduction |

|---|---|---|---|

| Oregon-RC Males | 13 | Yes | Yes |

| Oregon-RC Females | 11 | Yes | Yes |

| DGRP-100 Males | 7 | Yes | Yes |

| DGRP-100 Females | 7 | Yes | Yes |

These findings suggest that this compound could serve as a potential therapeutic agent for promoting longevity and mitigating age-related degeneration .

Antioxidant Properties

This compound exhibits strong antioxidant properties, which contribute to its potential health benefits. The compound has been shown to alleviate oxidative stress, a key factor in the development of various diseases, including cancer and cardiovascular disorders.

Hepatoprotective Effects

This compound has demonstrated hepatoprotective effects against oxidative injury induced by tert-butylhydroperoxide in liver cells. This suggests its potential application in treating liver diseases.

Study Insights

- Experimental Setup : Hepatic cells were treated with tert-butylhydroperoxide alongside varying concentrations of this compound.

- Results :

- Significant reduction in cell death and improvement in cell viability was observed with this compound treatment.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 50 |

| This compound (1 µM) | 75 |

| This compound (10 µM) | 90 |

These findings indicate that this compound could be a promising candidate for developing therapies aimed at protecting liver function .

Implications for Longevity Research

The implications of this compound extend beyond basic research into practical applications for enhancing human healthspan. Its role in extending lifespan and improving health markers in model organisms positions it as a candidate for further investigation into human applications.

Future Research Directions

- Clinical Trials : Human clinical trials are necessary to evaluate the safety and efficacy of this compound supplementation.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which this compound exerts its beneficial effects on aging and disease.

Wirkmechanismus

Nectandrin B exerts its effects through various molecular targets and pathways . One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK by this compound leads to the inhibition of oxidative stress and inflammation, as well as the promotion of cellular survival and longevity . Additionally, this compound has been shown to modulate the expression and activity of sirtuins, a family of proteins involved in regulating cellular stress responses and aging .

Vergleich Mit ähnlichen Verbindungen

Nectandrin B is structurally similar to other lignan compounds, such as Nectandrin A, licarin A, and macelignan . this compound is unique in its ability to activate AMPK and modulate sirtuin activity, which distinguishes it from other lignans . This unique mechanism of action makes this compound a promising candidate for further research and development in various therapeutic applications.

List of Similar Compounds:- Nectandrin A

- Licarin A

- Macelignan

- Myristicin

- Malabaricone B

- Malabaricone C

This compound stands out among these compounds due to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

Nectandrin B (NecB) is a bioactive lignan compound derived from Myristica fragrans (nutmeg) that has garnered attention for its potential health benefits, particularly in the context of aging and cellular senescence. This article explores the biological activities of NecB, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound primarily functions as an activator of AMP-activated protein kinase (AMPK) . This pathway plays a crucial role in cellular energy homeostasis and has been implicated in the regulation of various metabolic processes. The activation of AMPK by NecB leads to several beneficial outcomes:

- Reduction of Reactive Oxygen Species (ROS) : NecB significantly lowers intracellular ROS levels, which are known to contribute to cellular aging and senescence. By scavenging these free radicals, NecB helps mitigate oxidative stress in cells .

- Inhibition of Cellular Senescence : In studies involving human diploid fibroblasts (HDFs), NecB treatment resulted in decreased expression of senescence markers such as p53 and p21, indicating a protective effect against cellular aging .

1. Cell Viability and Proliferation

Research has shown that NecB enhances cell viability in old HDFs while reducing it at higher concentrations. Specifically, low concentrations (5-50 µg/mL) increased viability, whereas concentrations above 100 µg/mL were detrimental . This biphasic response suggests a narrow therapeutic window where NecB can promote health benefits.

2. Cell Cycle Regulation

NecB treatment has been shown to influence the cell cycle dynamics in HDFs:

- In young HDFs, NecB increased the proportion of cells in the G0/G1 phase, indicating enhanced cell cycle entry and proliferation.

- Conversely, it reduced the number of cells in the G2/M phase, suggesting a shift towards promoting growth and repair rather than division .

3. Lifespan Extension in Model Organisms

Recent studies have demonstrated that dietary supplementation with NecB significantly extends the lifespan of Drosophila melanogaster (fruit flies). Lifespan increases were reported to be up to 42.6% compared to control groups, marking it as one of the most effective agents studied for longevity enhancement .

Study 1: AMPK Activation and Cellular Senescence

A study investigated the effects of NecB on old HDFs. The results indicated that NecB treatment activated AMPK and reduced senescence-associated β-galactosidase activity, suggesting a rejuvenating effect on aged cells .

Study 2: Lifespan Extension in Drosophila

Another research effort focused on the anti-aging properties of NecB through dietary supplementation in fruit flies. The findings highlighted significant lifespan extension and suggested that this compound could play a role in understanding aging mechanisms .

Data Summary

| Parameter | Control | NecB Treatment |

|---|---|---|

| Cell Viability (Old HDFs) | Baseline | Increased at 5-50 µg/mL |

| ROS Levels | High | Significantly Reduced |

| Senescence Markers | Elevated | Decreased |

| Lifespan Extension (Drosophila) | 30 days | Up to 42.6% increase |

Eigenschaften

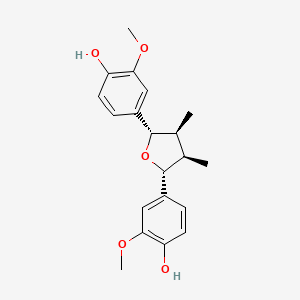

IUPAC Name |

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXMKSFJQLFOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74683-16-2 | |

| Record name | Malabaricano | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.